molecular formula C15H10N4O2S2 B11024552 N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11024552
M. Wt: 342.4 g/mol
InChI Key: VSCKBRRGROTDBL-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring fused thiazolo-pyrimidine and benzothiazole moieties. Its structure includes a carboxamide linker at position 6 of the thiazolo[3,2-a]pyrimidine core, a methyl group at position 2, and a benzothiazol-2-yl substituent (). Its synthesis likely involves cyclization or condensation reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives ().

Properties

Molecular Formula

C15H10N4O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H10N4O2S2/c1-8-7-19-13(21)9(6-16-15(19)22-8)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h2-7H,1H3,(H,17,18,20)

InChI Key

VSCKBRRGROTDBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the nucleophilic attack of the sulfur atom on an electrophilic center, followed by a [3,3]-Claisen rearrangement to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to cell death by apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Reference ID
N-(1,3-Benzothiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-methyl, 6-carboxamide (benzothiazol-2-yl) Carboxamide, benzothiazole 342.39 g/mol
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methyl (benzothiazole), 6-carboxamide Methyl-benzothiazole, carboxamide 342.39 g/mol
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-methyl, 5-phenyl, 2-benzylidene (trimethoxy) Ester, benzylidene, dihydro ring 544.57 g/mol
N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide 3,5-dioxo, 7-sulfonamide (4-methylbenzene) Sulfonamide, dihydro-pyrimidine 365.42 g/mol

Key Observations :

  • Ring Saturation : The dihydro-pyrimidine derivatives (e.g., ) exhibit reduced aromaticity, influencing electronic properties and reactivity.
  • Functional Groups : Carboxamide (target compound) vs. sulfonamide () or ester () substituents modulate solubility and hydrogen-bonding capacity.

Key Observations :

  • Heterocyclization : The target compound likely forms via cyclization of a thiouracil precursor with benzothiazole-2-amine, analogous to methods in (Scheme 2).
  • Benzylidene Incorporation : The trimethoxybenzylidene group in requires prolonged reflux (8–10 hours), suggesting higher energy barriers for conjugation compared to carboxamide formation.

Physicochemical Properties

Table 3: Physical and Crystallographic Data

Compound Melting Point Solubility Crystal System Hydrogen Bonding Patterns Reference ID
N-(1,3-Benzothiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Not reported Likely polar aprotic solvents (DMF) N/A Predicted C=O⋯H–N interactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 427–428 K Ethyl acetate/ethanol Monoclinic C–H⋯O bifurcated chains along c-axis
N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide 215–217°C DMF/water Not reported Sulfonamide N–H⋯O interactions

Key Observations :

  • Thermal Stability : The trimethoxybenzylidene derivative () exhibits a high melting point (~427 K), likely due to extended π-conjugation and crystal packing efficiency.
  • Crystallography : Flattened boat conformations in the thiazolo[3,2-a]pyrimidine core (e.g., ) are common, with puckering quantified via Cremer-Pople parameters ().

Pharmacological and Functional Insights

  • Antineoplastic Potential: A structurally related compound (6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one) exhibits antineoplastic activity (), suggesting that substitutions at positions 6 and 7 are critical for targeting kinases or nucleotide-binding proteins.
  • Lack of Data : The target compound’s biological profile remains uncharacterized in the provided evidence, unlike sulfonamide derivatives (), which are often explored for antimicrobial activity.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological properties. Its molecular formula is C12H10N4O2S2C_{12}H_{10}N_4O_2S_2, with a molecular weight of approximately 298.36 g/mol. The structural components include a benzothiazole moiety, which is known for various pharmacological activities.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazolo[3,2-a]benzimidazoles have shown promising antibacterial activity against various pathogens. A study indicated that derivatives of thiazolo compounds displayed minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Compound MIC (µg/mL) Target Organism
Thiazolo Compound A0.03S. aureus
Thiazolo Compound B0.06S. pyogenes

Anticancer Activity

The anticancer potential of thiazolo derivatives has been extensively studied. For example, certain thiazolo compounds demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM) Compound Tested
U93716.23Compound 9e
THP-117.94Etoposide

Antiviral Activity

The compound's structural analogs have also shown antiviral properties, particularly against HIV and other viral infections . The mechanism often involves inhibition of viral replication processes.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazolo derivatives inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • DNA Interaction : Some compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiazolo derivatives against clinical isolates of E. coli. The results indicated that the tested compounds exhibited potent antibacterial activity with MIC values significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of thiazolo derivatives, researchers found that specific modifications to the benzothiazole ring enhanced cytotoxicity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

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